molecular formula C23H24N4O3 B12832310 N-(3-((3-(1H-Imidazol-1-yl)propyl)amino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl)benzamide CAS No. 324561-94-6

N-(3-((3-(1H-Imidazol-1-yl)propyl)amino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl)benzamide

Cat. No.: B12832310
CAS No.: 324561-94-6
M. Wt: 404.5 g/mol
InChI Key: MZRZYLMNEVRUDL-LTGZKZEYSA-N
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Description

N-(3-((3-(1H-Imidazol-1-yl)propyl)amino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features an imidazole ring, a methoxyphenyl group, and a benzamide moiety, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((3-(1H-Imidazol-1-yl)propyl)amino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl)benzamide typically involves multiple steps, including the formation of the imidazole ring, the introduction of the methoxyphenyl group, and the final coupling with the benzamide moiety. Common reagents used in these reactions include imidazole, methoxybenzaldehyde, and benzoyl chloride. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-((3-(1H-Imidazol-1-yl)propyl)amino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions may vary, but typical conditions include temperatures ranging from room temperature to reflux and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-(3-((3-(1H-Imidazol-1-yl)propyl)amino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl)benzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its imidazole ring is known to interact with various biological targets, making it a valuable tool for investigating biochemical pathways and mechanisms.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation or protein misfolding.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatile reactivity allows for the synthesis of a wide range of products with diverse applications.

Mechanism of Action

The mechanism of action of N-(3-((3-(1H-Imidazol-1-yl)propyl)amino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, modulating their activity. Additionally, the methoxyphenyl group can engage in hydrophobic interactions with protein surfaces, influencing protein folding and stability. These interactions can lead to changes in biochemical pathways and cellular processes, ultimately exerting the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(1H-Imidazol-1-yl)propyl)benzamide
  • N-(4-Methoxyphenyl)-3-oxoprop-1-en-2-yl)benzamide
  • N-(3-(1H-Imidazol-1-yl)propyl)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl)benzamide

Uniqueness

N-(3-((3-(1H-Imidazol-1-yl)propyl)amino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both the imidazole ring and the methoxyphenyl group allows for versatile reactivity and interactions with a wide range of molecular targets. This makes the compound particularly valuable in scientific research and industrial applications.

Properties

CAS No.

324561-94-6

Molecular Formula

C23H24N4O3

Molecular Weight

404.5 g/mol

IUPAC Name

N-[(E)-3-(3-imidazol-1-ylpropylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C23H24N4O3/c1-30-20-10-8-18(9-11-20)16-21(26-22(28)19-6-3-2-4-7-19)23(29)25-12-5-14-27-15-13-24-17-27/h2-4,6-11,13,15-17H,5,12,14H2,1H3,(H,25,29)(H,26,28)/b21-16+

InChI Key

MZRZYLMNEVRUDL-LTGZKZEYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C(=O)NCCCN2C=CN=C2)/NC(=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C=C(C(=O)NCCCN2C=CN=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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